1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
Description
1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a diazepane-derived compound featuring a seven-membered 1,4-diazepane ring with two distinct substituents: a cyclopentanecarbonyl group at position 1 and a (1-methyl-1H-pyrazol-4-yl)sulfonyl group at position 4.
Properties
IUPAC Name |
cyclopentyl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-17-12-14(11-16-17)23(21,22)19-8-4-7-18(9-10-19)15(20)13-5-2-3-6-13/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPKRXOYVRIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under controlled conditions.
Introduction of the Cyclopentanecarbonyl Group: This step involves the acylation of the diazepane ring using cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyrazole Sulfonyl Group: The final step involves the sulfonylation of the diazepane ring with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Key Observations :
- The target compound’s cyclopentanecarbonyl group distinguishes it from simpler analogs lacking acylated nitrogen (e.g., ), likely altering steric interactions and metabolic stability.
- The sulfonated pyrazole is shared with the compound in , but the latter’s dual sulfonyl groups may reduce lipophilicity compared to the target’s cyclopentanecarbonyl-sulfonyl combination.
- Coumarin- and tetrazole-containing analogs exhibit greater structural complexity, which may hinder synthesis but improve fluorescence properties or metal-binding capacity.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The absence of ester or amide bonds in the target compound (vs. coumarin derivatives ) may reduce susceptibility to hydrolysis, extending half-life.
- Solubility : The sulfonyl group enhances polarity, counterbalancing cyclopentane-induced hydrophobicity. This balance is absent in both the chlorophenyl analog (low solubility) and the dual-sulfonated compound (high solubility).
Biological Activity
1-Cyclopentanecarbonyl-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a diazepane ring substituted with a cyclopentanecarbonyl and a pyrazole sulfonyl moiety, which are critical for its biological activity. Its molecular formula is C13H16N4O2S, and it possesses a molecular weight of approximately 284.36 g/mol.
Research indicates that the compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Its structure suggests potential interactions with protein targets that modulate kinase activity, particularly myosin-light-chain kinase (MLCK) . This inhibition can lead to altered cellular functions such as muscle contraction and cell motility.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways, which are crucial for programmed cell death .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of MLCK, which plays a vital role in muscle contraction and cellular motility. By inhibiting this enzyme, the compound may reduce the invasive properties of certain cancer cells .
Study 1: In Vitro Anticancer Activity
A study published in Cancer Research evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting high potency compared to standard chemotherapeutic agents. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .
Study 2: Enzyme Kinetics
Another investigation focused on the kinetic parameters of MLCK inhibition by the compound. The study reported a competitive inhibition model with a Ki value indicating strong binding affinity to the enzyme's active site . This finding supports its potential as a therapeutic agent targeting muscle-related pathologies and cancer metastasis.
Data Table: Biological Activity Summary
Q & A
Q. Experimental Design :
- Use in silico docking (AutoDock Vina) to predict binding modes.
- Validate with SPR assays to measure KD values .
What analytical methods ensure purity and stability during pharmacological studies?
Methodological Answer:
- HPLC : Reverse-phase C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) to detect impurities (<0.5% threshold) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ (calc. for C₁₆H₂₃N₅O₃S: 374.15) .
- Stability Testing :
How can researchers resolve contradictions in reported biological activities of diazepane derivatives?
Methodological Answer:
Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 50 nM):
Assay Conditions : Compare ATP concentrations (1 mM vs. 10 µM) – higher ATP inflates IC₅₀ .
Compound Handling : Degradation due to light exposure (validate via UV-vis spectroscopy; store in amber vials) .
Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for off-target effects .
Q. Statistical Tools :
- Grubbs’ test to identify outliers in dose-response data.
- Meta-analysis using RevMan for cross-study comparisons .
What computational and experimental approaches elucidate the mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor interactions (e.g., 100 ns trajectories in GROMACS) to identify key binding residues (e.g., Lys123 hydrogen bonding with sulfonyl group) .
- Kinase Profiling : Broad-panel screening (Eurofins KinaseScan) to identify off-target inhibition (e.g., FLT3 vs. JAK2 selectivity) .
- CRISPR Knockout Models : Validate target engagement by comparing IC₅₀ in wild-type vs. KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
